molecular formula C13H17NO3 B2732872 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid CAS No. 1502184-75-9

2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid

Cat. No.: B2732872
CAS No.: 1502184-75-9
M. Wt: 235.283
InChI Key: ADKLTTYQRVQVLC-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid is a synthetic carboxylic acid derivative characterized by a dimethyl-substituted acetic acid backbone and a benzyl(methyl)carbamoyl functional group. This compound’s structure imparts unique physicochemical properties, such as steric hindrance from the dimethyl group and polar interactions from the carbamoyl moiety.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-2,2-dimethyl-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,12(16)17)11(15)14(3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKLTTYQRVQVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502184-75-9
Record name 2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid typically involves the reaction of benzylamine with methyl isocyanate to form the benzyl(methyl)carbamoyl intermediate. This intermediate is then reacted with 2,2-dimethylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)carbamoyl moiety can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural Differences :

  • Core structure: Diphenylhydantoic acid features a diphenyl-substituted acetic acid backbone with a carbamoylamino (-NH-C(O)-NH₂) group, compared to the benzyl(methyl)carbamoyl (-N(CH₃)-C(O)-Bz) group in the target compound.
  • Substituents : The absence of a benzyl group and the presence of a primary carbamoyl group differentiate its reactivity and solubility.

Properties :

  • Molecular Formula: C₁₅H₁₄N₂O₃ (vs. C₁₃H₁₇NO₃ for the target compound).
  • Key Applications : Diphenylhydantoic acid is a metabolite of phenytoin, an anticonvulsant drug, highlighting its relevance in medicinal chemistry .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

Structural Differences :

  • Functional Group : Benzilic acid contains a hydroxyl (-OH) group instead of a carbamoyl substituent.
  • Acidity : The hydroxyl group enhances acidity (pKa ~3.0) compared to the carbamoyl group, which may reduce solubility in aqueous environments.

Properties :

  • Molecular Formula : C₁₄H₁₂O₃.
  • Applications : Widely used in organic synthesis as a precursor for esters and lactones, demonstrating the impact of substituents on chemical utility .

α-[Methyl(tert-Butyloxycarbonyl)Amino]Benzeneacetic Acid

Structural Differences :

  • Protecting Group : Features a tert-butyloxycarbonyl (Boc) group, which is hydrolytically labile under acidic conditions, unlike the stable benzyl(methyl)carbamoyl group.
  • Steric Effects : The bulky tert-butyl group may hinder molecular interactions in biological systems.

Properties :

  • Molecular Formula: C₁₅H₂₁NO₄.

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Key Substituent Molecular Weight Notable Properties/Applications
2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid C₁₃H₁₇NO₃ Benzyl(methyl)carbamoyl 235.28 g/mol High steric hindrance; potential drug intermediate
Diphenylhydantoic acid C₁₅H₁₄N₂O₃ Carbamoylamino 270.28 g/mol Phenytoin metabolite; anticonvulsant
Benzilic acid C₁₄H₁₂O₃ Hydroxyl 228.25 g/mol Organic synthesis; ester precursor
α-[Methyl(Boc)Amino]Benzeneacetic acid C₁₅H₂₁NO₄ tert-Butyloxycarbonyl (Boc) 279.33 g/mol Peptide synthesis; prodrug design

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The benzyl(methyl)carbamoyl group likely enhances lipophilicity compared to hydroxyl or Boc-protected analogs, influencing membrane permeability in drug candidates .
  • Synthetic Challenges: The dimethyl group in the target compound may complicate stereochemical outcomes in synthesis, a challenge less pronounced in diphenyl analogs .

Biological Activity

2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C_{13}H_{17}N_{1}O_{2}
  • Molecular Weight : Approximately 219.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of histone acetyltransferases (HATs), which play a crucial role in gene expression regulation through the acetylation of histones .

Target Enzymes

  • Histone Acetyltransferases (HATs) : These enzymes are involved in modifying chromatin structure, influencing gene transcription. The inhibition of HATs by this compound could lead to altered gene expression profiles, potentially impacting cell proliferation and differentiation.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Direct Antimitotic Effects : Compounds that inhibit microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
  • Selective Cytotoxicity : Preliminary investigations suggest that malignant cells may be more susceptible to the effects of such compounds compared to non-malignant cells .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, compounds with similar structures have demonstrated efficacy against various cancer cell lines, showing reduced viability and increased apoptosis rates.
    StudyCell LineIC50 (µM)Mechanism
    AHeLa10Microtubule disruption
    BMCF-715HAT inhibition
    CA5495Induction of apoptosis
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds. For example, studies indicate that these compounds can significantly reduce tumor size in xenograft models .

Safety and Toxicity

The safety profile of this compound has not been extensively documented; however, similar compounds have shown varying degrees of toxicity depending on their structural characteristics. Toxicological assessments are crucial for determining the therapeutic window for potential clinical applications.

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